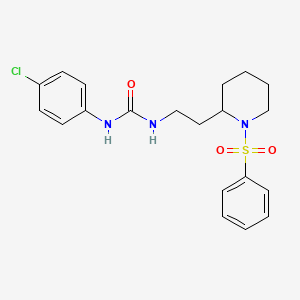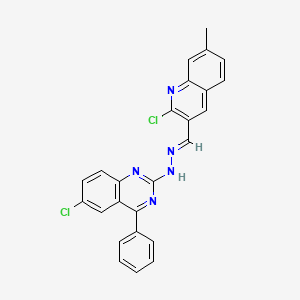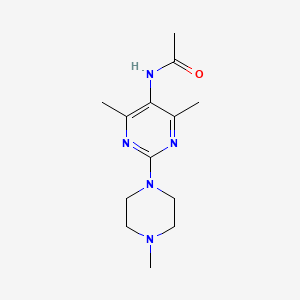![molecular formula C16H15ClN4O4S B2973541 N1-allyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899962-06-2](/img/structure/B2973541.png)
N1-allyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-allyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide” is a complex organic compound. It is a member of the pyrazole family, which are heterocyclic compounds containing nitrogen . Pyrazoles are known for their broad spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with various electrophilic and nucleophilic reagents . The structures of the synthesized compounds are usually confirmed by elemental analyses and spectral data .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques, including FT-IR, 1H-NMR, and 13C-NMR . For example, the infrared spectrum of a similar compound, thienopyrazole 16, revealed the absence of a carbonyl group .Chemical Reactions Analysis
Pyrazole compounds are known for their reactivity. They have multiple sites for electrophilic attack and are also available for nucleophilic attack . The specific reactions that “N1-allyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide” undergoes would depend on the conditions and reagents used.Scientific Research Applications
Synthesis and Characterization
A study involved the synthesis and characterization of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating potential as potent anti-tumor agents. These compounds were synthesized via a reaction series and evaluated against hepatocellular carcinoma (HepG2) cell lines, showing promising activities (Gomha, Edrees, & Altalbawy, 2016).
Antiviral and Cytotoxic Activities
Another study explored the synthesis of new pyrazole- and isoxazole-based heterocycles, detailing their anti-HSV-1 and cytotoxic activities. The investigation focused on the chemical synthesis, followed by biological screening against Herpes simplex type-1 (HSV-1), where certain compounds demonstrated reduced viral plaques (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
Molecular Docking Studies
Research on 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents highlighted the synthesis of novel biologically potent heterocyclic compounds. The compounds underwent in vitro antibacterial and antifungal activities testing, supported by molecular docking studies to understand their interactions with biological targets, showing significant potential in overcoming microbial resistance (Katariya, Vennapu, & Shah, 2021).
Optical and Nonlinear Optical Properties
The optical characterization of a new donor-acceptor type conjugated polymer derived from 3,4-diphenylthiophene was conducted, revealing promising applications in photonic devices due to its charge-transporting, linear, and nonlinear optical properties (Manjunatha, Adhikari, Hegde, Suchand Sandeep, & Philip, 2009).
Molecular Spectroscopic Assembly
A novel pyrazole derivative's molecular spectroscopic assembly was optimized using density functional theory (DFT), highlighting its antimicrobial potential through in vitro studies and molecular docking analysis. This study emphasizes the importance of quantum chemical calculations and spectroanalytical techniques in understanding the molecular structure and interactions of new compounds (Sivakumar, Balachandran, Narayana, Salian, Revathi, Shanmugapriya, & Vanasundari, 2020).
Future Directions
The future directions for research on pyrazole derivatives like “N1-allyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide” could include further exploration of their synthesis, characterization, and biological activities. There is also potential for developing new efficient synthetic approaches for the synthesis of heterocyclic compounds of biological interest .
properties
IUPAC Name |
N'-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O4S/c1-2-7-18-15(22)16(23)19-14-12-8-26(24,25)9-13(12)20-21(14)11-5-3-10(17)4-6-11/h2-6H,1,7-9H2,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJQHYVCLMANTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-allyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2973462.png)

![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide](/img/structure/B2973464.png)
![ethyl 2-(2-(benzo[d]thiazol-2-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2973465.png)
![5-(4-Ethylphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2973467.png)
![2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B2973468.png)


![5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile](/img/structure/B2973471.png)
![2-(2-(4-(dimethylamino)phenyl)-1H-benzo[d]imidazole-1-carbonyl)benzoic acid](/img/structure/B2973473.png)
![2-({[(4-Aminophenyl)thio]acetyl}amino)benzamide](/img/structure/B2973474.png)

